molecular formula C10H13ClN2 B13886315 (1-Methylindol-7-yl)methanamine;hydrochloride

(1-Methylindol-7-yl)methanamine;hydrochloride

Cat. No.: B13886315
M. Wt: 196.67 g/mol
InChI Key: XJQHUHCJCGMOGO-UHFFFAOYSA-N
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Description

(1-Methylindol-7-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H13N2Cl. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylindol-7-yl)methanamine;hydrochloride typically involves the reaction of 1-methylindole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Materials: 1-methylindole, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux. The reaction mixture is then cooled, and the product is precipitated out by adding a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Methylindol-7-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

(1-Methylindol-7-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methylindol-7-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1H-Indol-3-yl)methanamine: Another indole derivative with similar chemical properties.

    (1-Methyl-1H-indazol-6-yl)methanamine: A structurally related compound with different functional groups.

    N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: A compound with a similar core structure but different substituents.

Uniqueness

(1-Methylindol-7-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

(1-methylindol-7-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-12-6-5-8-3-2-4-9(7-11)10(8)12;/h2-6H,7,11H2,1H3;1H

InChI Key

XJQHUHCJCGMOGO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CN.Cl

Origin of Product

United States

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